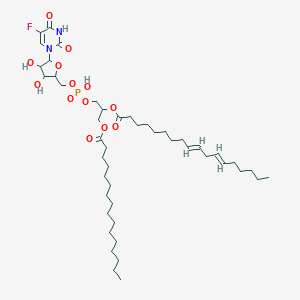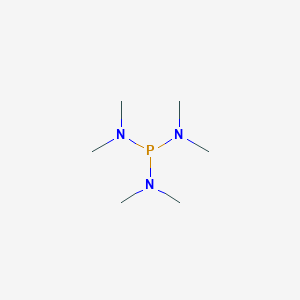
Leucine, N-(1-oxohexyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Leucine, N-(1-oxohexyl)-, also known as keto-leucine, is a non-proteinogenic amino acid. It is a derivative of leucine, one of the essential amino acids that play a crucial role in protein synthesis and muscle growth. Keto-leucine has been extensively studied in scientific research for its biochemical and physiological effects on the body.
Mecanismo De Acción
Keto-leucine inhibits protein synthesis by interfering with the initiation of translation. It binds to the eIF2B complex, which is required for the initiation of translation, and prevents it from activating the initiation factor eIF2. This results in the inhibition of protein synthesis and the induction of autophagy. Keto-leucine has also been shown to activate the AMPK pathway, which is involved in the regulation of energy metabolism.
Efectos Bioquímicos Y Fisiológicos
Keto-leucine has been shown to have several biochemical and physiological effects on the body. It inhibits protein synthesis and induces autophagy, which can lead to the degradation of damaged or unwanted cellular components. It also activates the AMPK pathway, which is involved in the regulation of energy metabolism. Additionally, Leucine, N-(1-oxohexyl)- has been shown to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Keto-leucine has several advantages for lab experiments. It is a relatively simple molecule that can be easily synthesized and purified. It has also been extensively studied, with a large body of scientific literature available on its biochemical and physiological effects. However, one limitation is that Leucine, N-(1-oxohexyl)- can be toxic at high concentrations, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for the study of Leucine, N-(1-oxohexyl)-. One area of research is the development of new therapeutic applications for Leucine, N-(1-oxohexyl)-, particularly in the treatment of cancer, neurodegenerative diseases, and metabolic disorders. Another area of research is the elucidation of the molecular mechanisms underlying the effects of Leucine, N-(1-oxohexyl)- on protein synthesis, autophagy, and energy metabolism. Finally, there is a need for further studies to determine the optimal dosages and concentrations of Leucine, N-(1-oxohexyl)- for different experimental applications.
Métodos De Síntesis
Keto-leucine can be synthesized through the reaction of leucine with acetyl chloride, followed by the reaction with hexanoyl chloride. The resulting product is Leucine, N-(1-oxohexyl)-, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
Keto-leucine has been used in scientific research for its ability to inhibit protein synthesis and induce autophagy, a cellular process that degrades damaged or unwanted components. It has been shown to have potential therapeutic applications in the treatment of cancer, neurodegenerative diseases, and metabolic disorders.
Propiedades
Número CAS |
133906-92-0 |
|---|---|
Nombre del producto |
Leucine, N-(1-oxohexyl)- |
Fórmula molecular |
C12H23NO3 |
Peso molecular |
229.32 g/mol |
Nombre IUPAC |
(2S)-2-(hexanoylamino)-4-methylpentanoic acid |
InChI |
InChI=1S/C12H23NO3/c1-4-5-6-7-11(14)13-10(12(15)16)8-9(2)3/h9-10H,4-8H2,1-3H3,(H,13,14)(H,15,16)/t10-/m0/s1 |
Clave InChI |
AGYKPEGQFMCGNK-JTQLQIEISA-N |
SMILES isomérico |
CCCCCC(=O)N[C@@H](CC(C)C)C(=O)O |
SMILES |
CCCCCC(=O)NC(CC(C)C)C(=O)O |
SMILES canónico |
CCCCCC(=O)NC(CC(C)C)C(=O)O |
Sinónimos |
Leucine, N-(1-oxohexyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















